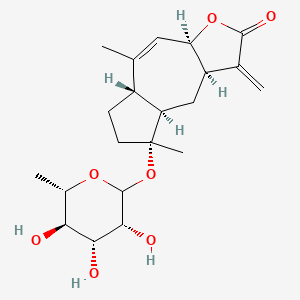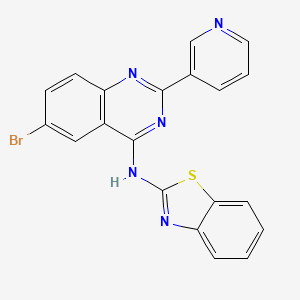
Egfr-IN-63
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-63 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase involved in the regulation of cell growth, survival, proliferation, and differentiation. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of cancers driven by aberrant EGFR signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-63 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity against EGFR. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required quality standards for pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions
Egfr-IN-63 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and potential therapeutic applications.
Applications De Recherche Scientifique
Egfr-IN-63 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of EGFR inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate EGFR signaling pathways and their role in cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly non-small cell lung cancer, where EGFR mutations are prevalent.
Industry: Utilized in the development of new EGFR-targeting drugs and in the optimization of existing therapeutic strategies.
Mécanisme D'action
Egfr-IN-63 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling proteins involved in cell proliferation and survival. The inhibition of EGFR signaling leads to reduced tumor cell growth and increased apoptosis in cancer cells with aberrant EGFR activity.
Comparaison Avec Des Composés Similaires
Egfr-IN-63 is compared with other EGFR inhibitors such as erlotinib, gefitinib, afatinib, and osimertinib. While these compounds share a common target, this compound is unique in its ability to selectively inhibit a broader range of EGFR mutations, including those that confer resistance to other inhibitors. This makes this compound a valuable addition to the arsenal of EGFR-targeting therapies.
List of Similar Compounds
- Erlotinib
- Gefitinib
- Afatinib
- Osimertinib
This compound stands out due to its enhanced selectivity and potency against various EGFR mutations, offering potential advantages in overcoming resistance mechanisms observed with other inhibitors.
Propriétés
Formule moléculaire |
C20H12BrN5S |
|---|---|
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
N-(6-bromo-2-pyridin-3-ylquinazolin-4-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C20H12BrN5S/c21-13-7-8-15-14(10-13)19(25-18(23-15)12-4-3-9-22-11-12)26-20-24-16-5-1-2-6-17(16)27-20/h1-11H,(H,23,24,25,26) |
Clé InChI |
PVDVDPIAKYSVQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)NC3=NC(=NC4=C3C=C(C=C4)Br)C5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



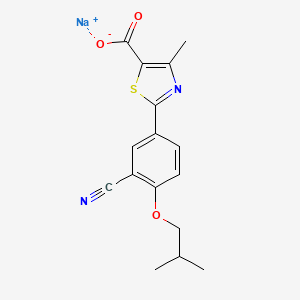
![(2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12400916.png)
![4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate](/img/structure/B12400924.png)

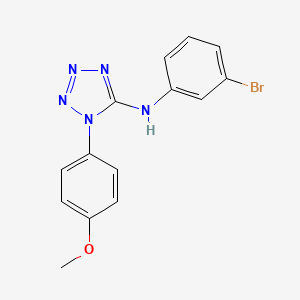
![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400939.png)

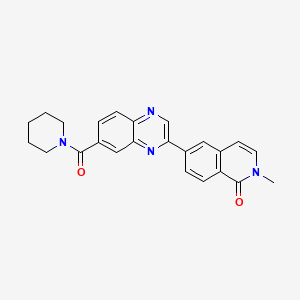


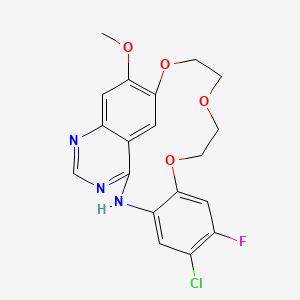
![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)
